5-Hydrazinyl-2-methylpyridine

Übersicht

Beschreibung

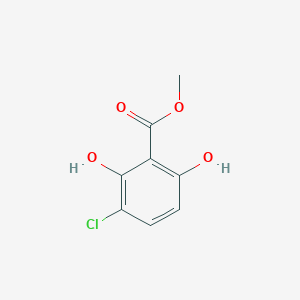

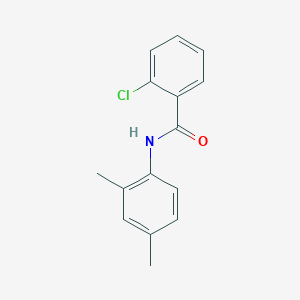

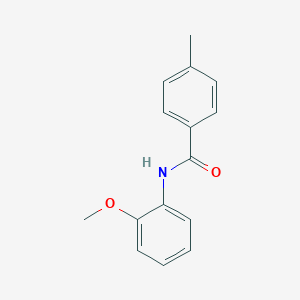

5-Hydrazinyl-2-methylpyridine is a chemical compound with the molecular formula C6H9N3 and a molecular weight of 123.16 . It is used in research and development .

Molecular Structure Analysis

The InChI code for 5-Hydrazinyl-2-methylpyridine is1S/C6H9N3/c1-5-2-3-6(9-7)4-8-5/h2-4,9H,7H2,1H3 . The Canonical SMILES is CC1=NC=C(C=C1)NN . Physical And Chemical Properties Analysis

5-Hydrazinyl-2-methylpyridine has a molecular weight of 123.16 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 1 . The Topological Polar Surface Area is 50.9 Ų .Wissenschaftliche Forschungsanwendungen

-

Flow Synthesis of 2-Methylpyridines via α-Methylation

- Application Summary : This research involved the synthesis of a series of simple 2-methylpyridines using a simplified bench-top continuous flow setup .

- Methods and Procedures : The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines. Eight 2-methylated pyridines were produced by progressing starting material through a column packed with Raney ® nickel using a low boiling point alcohol (1-propanol) at high temperature .

- Results and Outcomes : The method was found to be superior to conventional batch reaction protocols in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .

-

Gas-Phase Alkylation of Pyridine and Phenol with Alcohols

- Application Summary : This study investigated the reaction of pyridine with methanol under a hydrogen stream in the presence of a specific catalyst .

- Methods and Procedures : The reaction was carried out at temperatures above 200 °C, where the catalytic activity of the cluster appears .

- Results and Outcomes : Methylation of pyridine proceeded, yielding 2-methylpyridine in 61% selectivity at 400 °C .

-

5-Hydrazinyl-2-methylpyridine as a Chemical Reagent

- Application Summary : 5-Hydrazinyl-2-methylpyridine is a chemical reagent used in various chemical reactions .

- Methods and Procedures : The specific methods and procedures of application depend on the nature of the reaction. Detailed experimental procedures would be found in the specific research papers or patents .

- Results and Outcomes : The outcomes of these reactions would vary based on the specific reaction conditions and the other reactants involved .

-

Synthesis of 5-Hydrazinyl-2-methylpyridine

- Application Summary : 5-Hydrazinyl-2-methylpyridine can be synthesized through various chemical reactions.

- Methods and Procedures : The specific synthesis routes and experimental details can be found in the referenced source.

- Results and Outcomes : The synthesis of 5-Hydrazinyl-2-methylpyridine would result in the formation of this compound, which can then be used in further reactions.

-

5-Hydrazinyl-2-methylpyridine as a Chemical Reagent

- Application Summary : 5-Hydrazinyl-2-methylpyridine is a chemical reagent used in various chemical reactions .

- Methods and Procedures : The specific methods and procedures of application depend on the nature of the reaction. Detailed experimental procedures would be found in the specific research papers or patents .

- Results and Outcomes : The outcomes of these reactions would vary based on the specific reaction conditions and the other reactants involved .

-

Synthesis of 5-Hydrazinyl-2-methylpyridine

- Application Summary : 5-Hydrazinyl-2-methylpyridine can be synthesized through various chemical reactions.

- Methods and Procedures : The specific synthesis routes and experimental details can be found in the referenced source.

- Results and Outcomes : The synthesis of 5-Hydrazinyl-2-methylpyridine would result in the formation of this compound, which can then be used in further reactions.

Safety And Hazards

5-Hydrazinyl-2-methylpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), particularly to the respiratory system . Personal protective equipment/face protection should be worn when handling this chemical .

Eigenschaften

IUPAC Name |

(6-methylpyridin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-2-3-6(9-7)4-8-5/h2-4,9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKGPVBYRBTGRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622934 | |

| Record name | 5-Hydrazinyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydrazinyl-2-methylpyridine | |

CAS RN |

197516-48-6 | |

| Record name | 5-Hydrazinyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B172512.png)

![Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate](/img/structure/B172536.png)